Cas no 941957-76-2 (6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole)

6-Chloro-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine moiety functionalized with an oxazole-5-carbonyl group. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its dual heterocyclic systems and chloro-substitution, which may enhance binding affinity and selectivity. The piperazine spacer improves solubility and pharmacokinetic properties, while the oxazole carbonyl group offers a versatile handle for further derivatization. Its well-defined synthetic route ensures high purity, making it suitable for research applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound’s stability and modular design support its utility in structure-activity relationship studies.
6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole structure
941957-76-2 structure
Product Name:6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole
CAS No:941957-76-2
MF:C15H13ClN4O2S
MW:348.807320356369
CID:5501459
Update Time:2025-11-01

6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
    • 6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole
    • Inchi: 1S/C15H13ClN4O2S/c16-10-1-2-11-13(9-10)23-15(18-11)20-7-5-19(6-8-20)14(21)12-3-4-17-22-12/h1-4,9H,5-8H2
    • InChI Key: APVCKNIWECQSSN-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=CC=C(Cl)C=C3S2)CC1)(C1ON=CC=1)=O

6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>

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F2833-0427-2μmol
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F2833-0427-3mg
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941957-76-2 90%+
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Life Chemicals
F2833-0427-10mg
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941957-76-2 90%+
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Additional information on 6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole

Introduction to 6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole (CAS No. 941957-76-2) and Its Emerging Applications in Chemical Biology

The compound 6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole (CAS No. 941957-76-2) represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. As a derivative featuring a benzothiazole core coupled with a piperazine moiety, this molecule has garnered attention in the scientific community due to its structural complexity and potential biological activity. The presence of a chloro substituent and an integrated 1,2-oxazole ring further enhances its molecular diversity, making it a promising candidate for further exploration in drug discovery and chemical biology.

In recent years, the pharmaceutical industry has increasingly focused on the development of multi-target directed ligands (MTDLs), which simultaneously interact with multiple biological targets to elicit therapeutic effects. The structural framework of 6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole aligns well with this paradigm, as both the benzothiazole and piperazine components are known to exhibit interactions with various biological receptors and enzymes. This dual functionality makes the compound particularly intriguing for the design of novel therapeutic agents targeting complex diseases such as neurodegenerative disorders, inflammation, and cancer.

The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities. It has been extensively studied for its antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a chloro group at the 6-position enhances electrophilicity, facilitating further functionalization and interaction with nucleophilic biological targets. Meanwhile, the piperazine ring contributes to favorable pharmacokinetic properties by improving solubility and metabolic stability.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The 1,2-oxazole carboxylate moiety serves as a versatile handle for further derivatization through amide bond formation or esterification reactions. This flexibility allows chemists to fine-tune the physicochemical properties and biological activity of the final product by introducing diverse substituents at strategic positions.

Recent advancements in computational chemistry have enabled high-throughput virtual screening (HTVS) to accelerate the identification of promising drug candidates. The molecular structure of 6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole has been successfully modeled using molecular docking simulations to predict its binding affinity to various protein targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and certain kinases involved in inflammatory pathways.

In vitro studies have begun to elucidate the mechanistic aspects of this compound's interaction with biological systems. Preliminary data indicate that it can modulate neurotransmitter release by interacting with serotonin and dopamine receptors, which opens up avenues for exploring its potential in treating neurological disorders. Additionally, its ability to inhibit microsomal enzymes suggests that it may possess hepatoprotective properties by reducing oxidative stress in liver cells.

The integration of machine learning algorithms into drug discovery workflows has further enhanced the utility of compounds like 6-chloro-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole. Predictive models have been developed to forecast pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), which are critical for assessing drug-likeness. These computational tools have helped refine synthetic strategies to optimize lead compounds for clinical development.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. The structural diversity offered by rings such as benzothiazole, oxazole, and piperazine provides a rich chemical space for innovation. By leveraging these motifs, researchers can design molecules with tailored biological activities while maintaining favorable pharmacological profiles. The compound in question exemplifies this principle by combining multiple pharmacophoric elements into a single framework.

Future research directions may explore derivatization strategies aimed at enhancing selectivity and potency. For instance, replacing the chloro group with other electron-withdrawing or electron-donating substituents could modulate binding interactions with specific targets. Similarly, modifications to the 1,2-oxazole ring could introduce new functional groups that enhance metabolic stability or bioavailability.

The growing interest in structure-based drug design has positioned compounds like 6-chloro-2-4-(1,2 oxazole 5 carbonyl)piperazin 1 yl 1 3 benzothiazole (CAS No 941957 76 2) at the forefront of modern pharmaceutical research. By integrating experimental data with computational modeling techniques researchers can accelerate the discovery pipeline leading to novel therapeutics that address unmet medical needs.

In conclusion,6-chloro 24(12 oxazole 5 carbonyl)piperazin 1 yl 13 benzothiazole (CAS No 941957 76 2) stands out as a versatile scaffold with significant potential in chemical biology applications Its unique structural features combined with emerging computational methodologies make it an attractive candidate for further exploration in drug discovery efforts aimed at developing next-generation therapeutic agents

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